Disodium epoxysuccinate

Catalog No.
S1925999
CAS No.
40618-18-6
M.F
C4H2Na2O5
M. Wt
176.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium epoxysuccinate

CAS Number

40618-18-6

Product Name

Disodium epoxysuccinate

IUPAC Name

disodium;oxirane-2,3-dicarboxylate

Molecular Formula

C4H2Na2O5

Molecular Weight

176.03 g/mol

InChI

InChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

BOOBCDRJMPBXQP-UHFFFAOYSA-L

SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]

Disodium epoxysuccinate (CAS 40618-18-6) is a highly soluble, reactive dicarboxylate oxirane primarily utilized as a critical monomer for polyepoxysuccinic acid (PESA) scale inhibitors and as a direct substrate for the biocatalytic production of L-(+)-tartaric acid [1]. Unlike its upstream precursors or alternative salt forms, the disodium salt provides an optimal balance of aqueous solubility and oxirane ring stability. This makes it the preferred procurement choice for industrial polymerization and enzymatic hydrolysis workflows, where maintaining high active-monomer concentrations without premature ring-opening is essential for maximizing yield and process efficiency [2].

Procurement Fit

Intermediate Role
PESA green scale inhibitor monomer and detergent builder precursor.
Stereochemical Gate
cis diastereomer for biocatalytic enantiopure tartaric acid; trans for E-64 pharmacophore.
Process Format
Aqueous anionic ring-opening polymerization; fully ionized water-soluble salt.

Attempting to substitute disodium epoxysuccinate with upstream precursors like disodium maleate requires an in-house epoxidation step using hydrogen peroxide and tungstate catalysts, which introduces significant exothermic hazards and typically caps yields at 75–80% [1]. Conversely, substituting with the free epoxysuccinic acid or calcium epoxysuccinate introduces severe pH and solubility constraints. The free acid is prone to premature hydrolytic cleavage into tartaric acid during the neutralization required for polymerization, while the calcium salt suffers from poor aqueous solubility, severely limiting the substrate concentrations achievable in continuous enzymatic bioreactors and complicating downstream purification [2].

Substitution Risk

Counterion Shift
Dipotassium salt may alter fermentation kinetics and interfere with calcium-hydroxide-initiated polymerization, limiting direct replacement.
Free Acid Incompatibility
cis-Epoxysuccinic acid lacks aqueous polymerizability without prior neutralization to the disodium salt, adding process steps.
Generic Epoxide Forfeit
Ethylene glycol diglycidyl ether or epichlorohydrin cannot replicate the dicarboxylate chelation motif or PESA biodegradability profile.

High-Molarity Biocatalytic Conversion vs. Calcium Salts

In the industrial biosynthesis of L-(+)-tartaric acid, substrate solubility directly dictates volumetric productivity. Disodium epoxysuccinate can be formulated into high-concentration (e.g., 1.0 M) aqueous solutions for continuous processing [1]. Studies utilizing immobilized cis-epoxysuccinate hydrolase demonstrate that the highly soluble disodium salt achieves up to 94% conversion to disodium tartrate within 5.5 hours [2]. In contrast, calcium epoxysuccinate exhibits significantly lower aqueous solubility, which restricts the maximum substrate loading in the bioreactor and necessitates additional downstream acidulation steps to remove calcium ions.

Evidence DimensionBiocatalytic conversion yield and substrate loading
Target Compound DataDisodium epoxysuccinate: ~94% conversion in 5.5 h at high molarity (1.0 M).
Comparator Or BaselineCalcium epoxysuccinate: Limited by poor aqueous solubility, restricting substrate concentration.
Quantified DifferenceEnables high-concentration (1.0 M) continuous processing without the precipitation bottlenecks inherent to the calcium salt.
ConditionsEnzymatic hydrolysis using immobilized cis-epoxysuccinate hydrolase at 37 °C.

Procuring the highly soluble disodium salt maximizes bioreactor throughput and eliminates the need for complex calcium-removal steps in tartaric acid production.

CaCO₃ Scale Inhibition vs. PASP
Head-to-head
PESA > PASP > HPMA > PAA rank order confirmed; >85% inhibition at 31.2 mg·L⁻¹ PESA under 500–1200 mg·L⁻¹ hardness.
Lower dosage required vs. PASP for equivalent effect
Supports PESA selection for cooling water CaCO₃ control context.
Static beaker test; NACE TM0374-2007 protocol.

Eliminating Epoxidation Bottlenecks vs. Disodium Maleate

Facilities synthesizing polyepoxysuccinic acid (PESA) often consider starting from disodium maleate. However, the catalytic epoxidation of disodium maleate using hydrogen peroxide and sodium tungstate is a yield-limiting step, typically achieving only 75% to 80% conversion to the epoxysuccinate monomer [1] [2]. Procuring pure disodium epoxysuccinate directly bypasses this bottleneck, providing 100% active monomer for immediate ring-opening polymerization. This not only eliminates a ~20–25% yield loss but also removes the requirement to manage highly exothermic peroxide reactions and heavy-metal catalyst recovery at the application site.

Evidence DimensionActive monomer availability for polymerization
Target Compound DataDirect procurement: 100% active disodium epoxysuccinate ready for polymerization.
Comparator Or BaselineIn-house synthesis from disodium maleate: 75–80% yield.
Quantified DifferenceRecovers the 20–25% yield loss associated with the epoxidation step.
ConditionsCatalytic epoxidation using H2O2 and Na2WO4 catalyst at 55–60 °C.

Purchasing the pre-epoxidized monomer streamlines PESA manufacturing by removing a hazardous, yield-limiting synthetic step and simplifying regulatory compliance.

Calcium Chelating Capacity
Reported
PESA homopolymer: 367.5 mg CaCO₃/g; DSE-sulfonate copolymer surpasses STPP and sodium polyacrylate.
Reported non-phosphorus builder performance context.
Ca(OH)₂-initiated polymerization; complexometric titration.

Polymerization Stability vs. Free Epoxysuccinic Acid

The synthesis of linear polyepoxysuccinic acid (PESA) requires controlled ring-opening polymerization, typically initiated by calcium hydroxide at elevated temperatures (60–100 °C) [1]. Disodium epoxysuccinate provides the stable, fully neutralized dicarboxylate necessary for this mechanism. If free epoxysuccinic acid is used as a substitute, it must undergo an initial neutralization step. The localized heat generated during this highly exothermic neutralization frequently causes premature hydrolytic cleavage of the oxirane ring, converting the monomer into inactive tartaric acid before polymerization can occur.

Evidence DimensionMonomer stability during polymerization initiation
Target Compound DataDisodium epoxysuccinate: Undergoes controlled alkaline ring-opening to form linear PESA.
Comparator Or BaselineFree epoxysuccinic acid: Susceptible to premature hydrolysis to tartaric acid during mandatory neutralization.
Quantified DifferencePrevents competitive hydrolysis side-reactions, ensuring maximum conversion of monomer to the active polymeric scale inhibitor.
ConditionsPolymerization initiated by Ca(OH)2 in aqueous media at 60–100 °C.

The disodium salt guarantees the structural integrity of the oxirane ring prior to polymerization, ensuring reproducible molecular weights and consistent scale inhibition performance.

Biodegradation Profile
Cross-study comparable
PESA: 52.56–90.53% degradation; rated 'Highly biodegradable'. PAA: rated 'Poor biodegradation'.
Categorical advantage over polyacrylate backbone
Supports environmental fate review for formulation selection.
Activated sludge; OECD 301B; shaking-bottle test.
Stereospecific Biocatalysis
Class-level inference
Disodium cis-epoxysuccinate yields >99% ee tartaric acid via CESHs. trans isomer produces only meso-tartrate.
cis-epoxysuccinateSubstrate for CESHs; 94% yield in 5.5 h
trans-epoxysuccinateNot a CESHs substrate; achiral product context
cis stereochemistry determines enantiopure product formation context.
Immobilized Nocardia tartaricans; 1500 L column reactor demonstrated.
SUCNR1/GPR91 Potency
Class-level inference
cis-Epoxysuccinate EC₅₀ ≈ 2.7 µM vs. succinate EC₅₀ ≈ 29 µM. Cryo-EM structure solved.
10- to 20-fold higher potency
Supports SUCNR1 pharmacophore design context; trans isomer is target-irrelevant.
cAMP inhibition assay; PDB-8wp1.
Aqueous Solubility Advantage
Data to verify
Disodium salt: ~435 g·L⁻¹ (ALOGPS). Free acid requires DMSO (≥250 mg·mL⁻¹) and pre-neutralization.
Aqueous processability context for industrial PESA manufacture.
ALOGPS prediction; free acid data from supplier specification.

Synthesis of Green Scale Inhibitors (PESA and Copolymers)

As the primary monomer for synthesizing linear polyepoxysuccinic acid (PESA) and advanced copolymers (like PECS), where its pre-neutralized state ensures controlled ring-opening polymerization without premature hydrolysis [1].

Industrial Biocatalysis of L-(+)-Tartaric Acid

As the preferred high-solubility substrate for continuous enzymatic conversion using immobilized cis-epoxysuccinate hydrolase, maximizing volumetric productivity in bioreactors compared to calcium salts [2].

Chiral Building Block Production

Utilized in the synthesis of enantiopure derivatives and pharmaceutical intermediates where the stable oxirane ring and dicarboxylate stereochemistry are required for downstream functionalization without the yield losses of in-situ epoxidation [2].

Application Fit

Application
Selection Property
Validation Focus
Cooling Water Scale Inhibition
PESA monomer source with reported CaCO₃ inhibition rank order
Dose-response under target hardness and alkalinity conditions
Non-Phosphorus Detergent Builder
Copolymerizable monomer yielding chelation exceeding STPP
Biodegradability classification and phosphate-free compliance
Enantiopure Tartaric Acid Production
cis stereochemistry for CESHs substrate specificity
Enantiomeric excess (>99% ee) and immobilized biocatalyst yield
SUCNR1 Pharmacophore Studies
Water-soluble salt of conformationally constrained agonist
cAMP inhibition EC₅₀ and cryo-EM binding pose confirmation

Related CAS

3272-11-5 (Parent)

Other CAS

109578-44-1
40618-18-6

General Manufacturing Information

2,3-Oxiranedicarboxylic acid, sodium salt (1:2): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Explore Compound Types